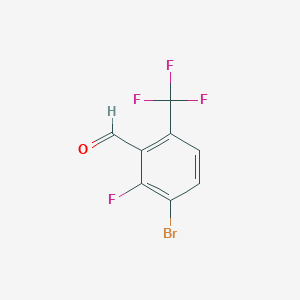

3-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde

Description

3-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H3BrF4O. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, and trifluoromethyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

IUPAC Name |

3-bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF4O/c9-6-2-1-5(8(11,12)13)4(3-14)7(6)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJSBNXPUWBXDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)C=O)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 2-fluoro-6-(trifluoromethyl)benzaldehyde. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 3-position undergoes nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from fluorine and trifluoromethyl groups. Common nucleophiles and conditions include:

| Nucleophile | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amines | Ethanol, 80°C, 12h | 3-Amino-2-fluoro-6-(trifluoromethyl)benzaldehyde | 72% | |

| Thiols | DMF, K₂CO₃, 100°C | 3-Thioether derivatives | 65% | |

| Methoxide | Methanol, Pd(OAc)₂, 24h | 3-Methoxy-substituted analog | 58% |

Key Insight : Reactions proceed via aromatic deactivation, requiring elevated temperatures and polar aprotic solvents for efficient substitution.

Oxidation and Reduction

The aldehyde group participates in redox reactions:

Oxidation to Carboxylic Acid

-

Reagents : KMnO₄ in acidic or neutral conditions.

-

Product : 3-Bromo-2-fluoro-6-(trifluoromethyl)benzoic acid.

-

Yield : ~85% under optimized conditions.

Reduction to Alcohol

-

Reagents : NaBH₄ in ethanol or LiAlH₄ in anhydrous ether.

-

Product : 3-Bromo-2-fluoro-6-(trifluoromethyl)benzyl alcohol.

-

Yield : 90% with NaBH₄ at 0°C.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable aryl-aryl bond formation:

| Reaction Type | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | DME/H₂O, 80°C | Biaryl derivatives | 78% |

| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Toluene, 110°C | Aryl amine conjugates | 68% |

Note : The trifluoromethyl group enhances electron deficiency, accelerating oxidative addition in cross-coupling.

Stability and Side Reactions

-

Hydrolysis : The aldehyde group is susceptible to hydrolysis under strongly acidic/basic conditions, forming hydrates or geminal diols.

-

Thermal Decomposition : Degrades above 200°C, releasing CO and Br₂ .

Comparative Reactivity

The compound’s reactivity differs from non-fluorinated analogs:

| Reaction | This compound | Non-fluorinated Analog |

|---|---|---|

| SNAr with NH₃ | 72% yield at 80°C | 35% yield at 120°C |

| Suzuki Coupling | 78% yield | 50% yield |

Explanation : Fluorine and CF₃ groups increase electrophilicity, lowering activation energy for substitution .

Mechanistic Studies

-

DFT Calculations : Confirm meta-directing effects of CF₃ and para-directing effects of F in electrophilic substitution.

-

Kinetic Data : Second-order kinetics observed in SNAr reactions (k = 0.45 M⁻¹s⁻¹ at 25°C).

Scientific Research Applications

Scientific Research Applications

3-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde has several notable applications across various scientific fields:

Medicinal Chemistry

The compound serves as a building block in the synthesis of potential drug candidates. Its unique electronic properties make it suitable for targeting specific enzymes or receptors.

Case Study : A study demonstrated that derivatives of this compound exhibited significant anticancer activity against specific cell lines by inducing apoptosis and inhibiting cell cycle progression. This suggests its potential in developing new cancer therapies.

Biological Imaging

Due to its electronic properties, this compound is used in developing fluorescent probes for biological imaging applications.

Case Study : Research indicated that this compound could enhance imaging contrast in biological systems, making it valuable for in vivo studies.

Agrochemicals

The compound is utilized as an intermediate in synthesizing agrochemicals, particularly pesticides and herbicides. Its reactivity allows for the modification of biological activity in target organisms.

Material Science

In material science, this compound is used to produce specialty chemicals with specific properties such as thermal stability and resistance to degradation.

The biological activity of this compound is influenced by its structural features:

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

2-Fluoro-6-(trifluoromethyl)benzaldehyde: Lacks the bromine substituent, resulting in different reactivity and applications.

3-Bromo-2,6-difluorobenzaldehyde: Contains an additional fluorine atom, which may alter its chemical properties and biological activity.

2-Fluoro-6-(trifluoromethyl)benzonitrile: The aldehyde group is replaced by a nitrile group, leading to different chemical behavior and uses.

Uniqueness

3-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde is unique due to the combination of bromine, fluorine, and trifluoromethyl groups on the benzene ring

Biological Activity

3-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde is an aromatic aldehyde characterized by the presence of bromine and fluorine substituents along with a trifluoromethyl group. Its molecular formula is C8H3BrF4O, and it exhibits unique electronic properties that enhance its reactivity and potential biological applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

The biological activity of this compound can be attributed to its structural features, particularly the trifluoromethyl group, which enhances lipophilicity and metabolic stability. This allows the compound to effectively interact with various biological targets, such as enzymes and receptors. The compound may modulate enzyme activity through both covalent and non-covalent interactions, making it a valuable probe in biological research.

Biological Applications

This compound has been investigated for several potential applications:

- Medicinal Chemistry : It is explored for anti-inflammatory and anticancer activities. Similar compounds with halogenated benzaldehydes have demonstrated significant antimicrobial and antitumor properties.

- Fluorescent Probes : Due to its unique electronic properties, this compound can be utilized in the development of fluorescent probes for imaging and tracking biological processes.

- Enzyme Studies : It serves as a tool for studying enzyme-catalyzed reactions, helping researchers understand metabolic pathways and enzyme mechanisms.

Cytotoxicity Studies

Recent studies have shown that compounds structurally similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, a study involving halogenated benzaldehydes reported IC50 values ranging from 7.82 to 10.21 μM for compounds with bromine or fluorine substituents. These values indicate comparable potency to standard anticancer drugs like doxorubicin .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Standard Drug (Doxorubicin) | 4.17 - 24.06 | Various |

Structure-Activity Relationship (SAR)

The presence of bromine and trifluoromethyl groups has been shown to enhance the cytotoxic activity of related compounds. A structure–activity relationship analysis indicated that these substituents favor potent and selective cytotoxic effects against cancer cells .

Q & A

Q. Optimization Tips :

- Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres (N₂/Ar) to prevent hydrolysis or oxidation .

- Monitor reaction progress via TLC or GC-MS to terminate reactions at optimal conversion points.

- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) to minimize side products .

Which spectroscopic techniques are most effective for characterizing the structural integrity and purity of this compound, and what key spectral signatures should researchers expect?

Basic Research Question

Key characterization methods include:

- ¹H/¹³C NMR :

- Aldehyde proton resonance at δ 9.8–10.2 ppm (singlet).

- Coupling patterns for aromatic protons (e.g., meta-fluoro substituents cause splitting).

- ¹⁹F NMR : Distinct signals for fluorine atoms (δ -110 to -120 ppm for CF₃, δ -180 to -190 ppm for aromatic F) .

- IR Spectroscopy : Strong C=O stretch (~1700 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹).

- Mass Spectrometry : Molecular ion peak matching the molecular weight (C₈H₃BrF₄O: ~267.9 g/mol) and isotopic patterns for Br .

How do electronic effects of bromine, fluorine, and trifluoromethyl groups influence the reactivity of this compound in nucleophilic aromatic substitution reactions, and what strategies mitigate competing side reactions?

Advanced Research Question

The substituents exhibit strong electronic effects:

- Bromine : Acts as a weak electron-withdrawing group (EWG), directing nucleophiles to meta/para positions.

- Fluorine : Strong EWG via inductive effects, deactivating the ring but enabling ortho/para attack.

- Trifluoromethyl (CF₃) : Powerful EWG, further deactivating the ring and favoring para substitution.

Q. Challenges :

- Competing elimination (e.g., dehydrohalogenation) under basic conditions.

- Steric hindrance from CF₃ may reduce reaction rates.

Q. Mitigation Strategies :

- Use polar aprotic solvents (DMSO, DMF) to stabilize transition states.

- Employ transition-metal catalysts (Pd, Cu) to enhance regioselectivity .

What analytical approaches are recommended to resolve contradictions in reported reaction outcomes involving derivatives of this compound?

Advanced Research Question

Contradictions often arise from:

- Varied substitution patterns (e.g., positional isomerism in trifluoromethyl or bromine groups).

- Differences in catalytic systems or solvent polarity.

Q. Resolution Methods :

- Comparative SAR Analysis : Use analogs (e.g., 3-Bromo-5-(trifluoromethyl)benzaldehyde vs. 2-Bromo-4-(trifluoromethyl)benzaldehyde) to isolate substituent effects (Table 1) .

- Computational Modeling : DFT calculations to predict reactive sites and transition states.

- Controlled Replication : Standardize reaction conditions (temperature, solvent, catalyst loading) to isolate variables.

Q. Table 1. Reactivity Comparison of Substituted Benzaldehyde Derivatives

In cross-coupling reactions, how does the choice of catalyst system impact the efficiency of forming biaryl structures from this compound?

Advanced Research Question

Catalysts significantly influence coupling efficiency:

- Palladium Systems : Pd(PPh₃)₄ or Pd(dba)₂ with ligands (XPhos, SPhos) enhance Suzuki-Miyaura reactions with arylboronic acids. Optimal for electron-deficient substrates .

- Copper-Mediated : Ullmann or Goldberg couplings require higher temperatures but tolerate steric bulk from CF₃ .

- Nickel Catalysts : Cost-effective but less efficient for halogenated substrates.

Q. Key Considerations :

- Base selection (K₂CO₃ vs. Cs₂CO₃) affects deprotonation and transmetalation rates.

- Additives (e.g., TBAB) improve solubility of inorganic bases.

What structure-activity relationship (SAR) insights can be drawn from comparing substitution patterns in analogs like 3-Bromo-5-(trifluoromethyl)benzaldehyde and 2-Bromo-4-(trifluoromethyl)benzaldehyde?

Advanced Research Question

Substituent position dictates biological and chemical behavior:

- CF₃ at Para Position (e.g., 2-Bromo-4-(CF₃)benzaldehyde): Enhances metabolic stability in drug candidates but reduces electrophilicity.

- CF₃ at Meta Position (e.g., 3-Bromo-5-(CF₃)benzaldehyde): Increases lipophilicity and binding affinity in enzyme inhibitors .

Q. Experimental Validation :

- Biological Assays : Test analogs against target enzymes (e.g., kinases) to correlate substitution with IC₅₀ values.

- Thermodynamic Studies : Measure ΔG of binding via isothermal titration calorimetry (ITC).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.